Boc-asn-osu

Vue d'ensemble

Description

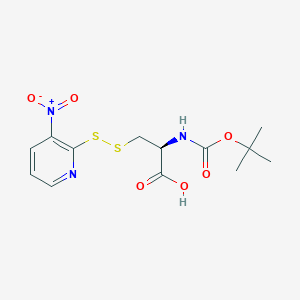

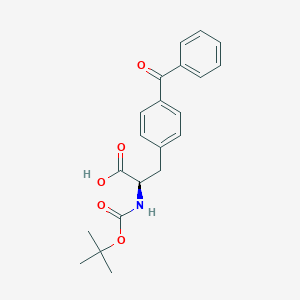

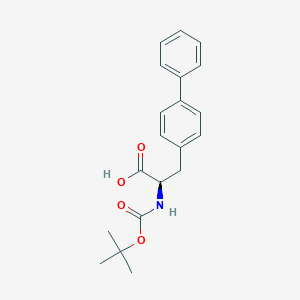

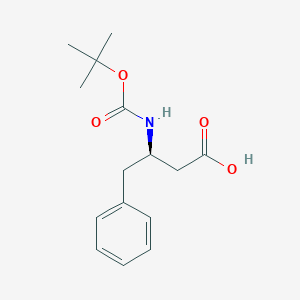

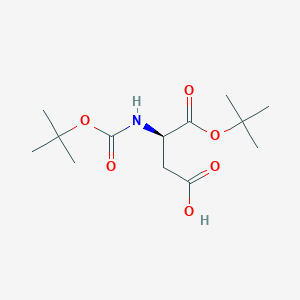

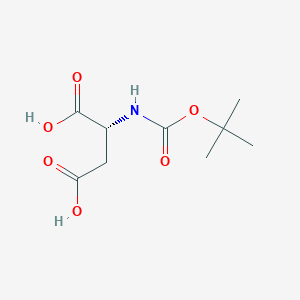

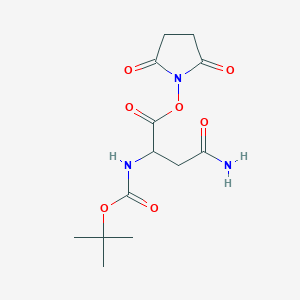

Boc-asn-osu, also known as BOC-ASN-OSU, is an organic compound with the chemical formula C13H19N3O7 . It is commonly used in organic synthesis as a protective group for asparagine residues, preventing non-specific reactions during the reaction process .

Synthesis Analysis

The synthesis of a compound similar to Boc-asn-osu, a chitobiosylated peptide thioester, has been demonstrated using the tert-butoxycarbonyl (Boc) strategy . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method. The resulting protected peptide resin was treated with HF to yield the desired chitobiosylated peptide thioester .

Chemical Reactions Analysis

Boc-asn-osu is involved in the protection of amino functions, a crucial step in the synthesis of multifunctional targets . The Boc protection strategy was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives can be deprotected by mild acidolysis .

Applications De Recherche Scientifique

"Brain-on-Chip (BoC) biotechnology is emerging as a promising tool for biomedical and pharmaceutical research applied to the neurosciences. This technology couples in vitro three-dimensional brain-like systems to an engineered microfluidics platform, aiming to replicate tissue- or organ-level physiological functions" (Forró et al., 2021).

"Deamidation of asparaginyl peptides was studied as a function of pH and sequence. The deamidation of Boc-Asn-Gly-Gly-NH2 and the hydrolysis of the corresponding aminosuccinyl (Asu) peptide, Boc-Asu-Gly-Gly-NH2, were carried out, showing how the conversion of the amide side-chain moiety of Asn to a carboxyl group occurs via a succinimide intermediate (Asu)" (Capasso et al., 1989).

"Open Science Chain (OSC) is a cyberinfrastructure platform using blockchain technology for addressing issues related to data reproducibility and accountability in scientific research. OSC preserves the integrity of research datasets and enables sharing with integrity information" (Shantharam et al., 2021).

"Wave energy research at Oregon State University (OSU) includes the development of a full-scale mobile ocean test berth (MOTB) and a high-precision wave tank testing system. These efforts contribute to advancements in wave energy technology and its application" (von Jouanne & Brekken, 2011).

"Building Optimization and Control (BOC) systems, particularly in the context of energy-efficient HVAC management, demonstrate how careful control of indoor climating elements can significantly improve performance by exploiting a building’s savings potential" (Michailidis et al., 2018).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPXDHWGIUBIA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asn-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.